molecular formula C12H11ClN4 B7911260 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride

2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride

Cat. No.: B7911260
M. Wt: 246.69 g/mol
InChI Key: WHKHMHUPFKQWQN-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a fused bicyclic structure, combining a pyridine ring and a benzimidazole moiety, which contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride typically involves multistep reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzimidazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with different substituents and functional groups.

    Imidazo[1,2-a]pyrimidine: Another related compound with a similar core structure but different chemical properties and applications.

Uniqueness

2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is unique due to its specific combination of the pyridine and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-pyridin-3-yl-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h1-7H,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKHMHUPFKQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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